(R)-3-aminotetrahydrofuran-3-carboxylic acid
Overview
Description
“®-3-aminotetrahydrofuran-3-carboxylic acid” is likely an organic compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH). The “R” denotes the configuration of the chiral center in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would include a tetrahydrofuran ring (a five-membered ring containing four carbon atoms and one oxygen atom), an amino group attached to one of the carbon atoms in the ring, and a carboxylic acid group attached to the same carbon .Chemical Reactions Analysis
The compound contains functional groups (amino and carboxylic acid) that are known to participate in various chemical reactions. The amino group can act as a base or nucleophile, and the carboxylic acid group can act as an acid or electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups would likely make this compound soluble in water .Scientific Research Applications
- Researchers have incorporated ®-3-aminotetrahydrofuran-3-carboxylic acid into polylactic acid (PLA) nanofibers using electrospinning techniques . These nanofibrous mats, loaded with lavender essential oil, exhibit excellent antioxidant activity. Potential applications include active packaging, food coating, facial masks, and wound dressings.
- ®-3-aminotetrahydrofuran-3-carboxylic acid derivatives have been studied for their potential therapeutic properties. Although not directly related to usnic acid, these derivatives share structural similarities and may have similar biological effects .
- The polymer resulting from ®-3-aminotetrahydrofuran-3-carboxylic acid can be considered a “bio-bakelite.” It adheres well to other materials and finds use in combination with steel, glass, and other solid materials for making inflexible plastic items such as computer casings, insulation foam, trays, and more .
- ®-3-aminotetrahydrofuran-3-carboxylic acid has been shown to stimulate the regulation of the catalytic subunits of glutamate cysteine ligase, an enzyme involved in glutathione biosynthesis. This property may have implications in hematopoietic stem cell research .
- Lactic acid, a derivative of ®-3-aminotetrahydrofuran-3-carboxylic acid, plays a crucial role in various applications. It is produced through fermentation of renewable resources and is used in food, pharmaceuticals, and separation processes .
Antioxidant Nanofibers with Lavender Essential Oil
Usnic Acid Derivatives
Bio-Bakelite and Industrial Applications
Stimulating Glutathione Biosynthesis
Lactic Acid Production and Purification
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3R)-3-aminooxolane-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUWXXVBEAYCSQ-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@]1(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434421 | |
Record name | (3R)-3-aminooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-aminotetrahydrofuran-3-carboxylic acid | |
CAS RN |
1315053-78-1 | |
Record name | (3R)-3-aminooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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